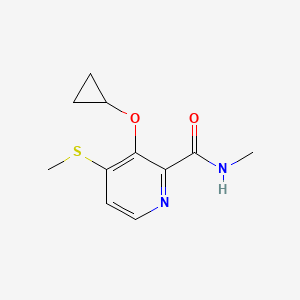
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide is an organic compound with the molecular formula C11H14N2O2S and a molecular weight of 238.31 g/mol This compound is characterized by the presence of a cyclopropoxy group, a methylthio group, and a picolinamide core structure
Méthodes De Préparation
The synthesis of 3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the picolinamide core: This can be achieved by reacting 4-chloropicolinic acid with methylamine under suitable conditions to form N-methyl-4-chloropicolinamide.
Introduction of the methylthio group: The N-methyl-4-chloropicolinamide is then treated with sodium methanethiolate to replace the chlorine atom with a methylthio group, yielding N-methyl-4-(methylthio)picolinamide.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The picolinamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other nucleophiles under suitable conditions, such as reacting with sodium azide to form the corresponding azide derivative.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Major products formed from these reactions include sulfoxides, sulfones, amines, and azides .
Applications De Recherche Scientifique
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed biological effects .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-N-methyl-4-(methylthio)picolinamide can be compared with other similar compounds, such as:
3-Cyclopropoxy-4-(methylthio)picolinamide: This compound lacks the N-methyl group, which may affect its chemical reactivity and biological activity.
N-Methyl-picolinamide-4-thiol derivatives: These compounds have a thiol group instead of a methylthio group, which can significantly alter their chemical properties and biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C11H14N2O2S |
|---|---|
Poids moléculaire |
238.31 g/mol |
Nom IUPAC |
3-cyclopropyloxy-N-methyl-4-methylsulfanylpyridine-2-carboxamide |
InChI |
InChI=1S/C11H14N2O2S/c1-12-11(14)9-10(15-7-3-4-7)8(16-2)5-6-13-9/h5-7H,3-4H2,1-2H3,(H,12,14) |
Clé InChI |
SWPVWIQEECGRQJ-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=NC=CC(=C1OC2CC2)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















